3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Overview
Description
3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a dichlorophenyl group and a thienyl-substituted oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves the formation of the oxadiazole ring followed by the introduction of the dichlorophenyl and thienyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl-substituted hydrazide with a dichlorophenyl-substituted nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the thienyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the dichlorophenyl group can participate in various binding interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-DICHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE
- 4-(3,4-DICHLOROPHENYL)-2-[5-PHENYL-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE
Uniqueness
The uniqueness of 3,4-DICHLOROPHENYL {[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-4-3-8(6-10(9)15)18-7-12-16-13(17-19-12)11-2-1-5-20-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWHUWTUEQERTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)COC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.